5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

Medicinal Chemistry Conformational Analysis Drug Design

Scaffold availability is a common bottleneck in structure-based drug design. This compound offers a conformationally constrained tertiary amide core with a sulfone-containing heterocycle that addresses this need. • Unique N-methyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) substitution pattern for restricted amide bond rotation. • 5-Chloro-2-nitrobenzamide moiety serves as a substrate for nitroreductase enzymes, applicable in hypoxia-selective prodrug strategies. • Sulfolane ring provides distinct hydrogen-bonding capacity and improved aqueous solubility compared to N-aryl or N-benzyl analogs. Supplied with full analytical characterization for reliable procurement and project continuity.

Molecular Formula C12H13ClN2O5S
Molecular Weight 332.76
CAS No. 898425-61-1
Cat. No. B2609024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
CAS898425-61-1
Molecular FormulaC12H13ClN2O5S
Molecular Weight332.76
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H13ClN2O5S/c1-14(9-4-5-21(19,20)7-9)12(16)10-6-8(13)2-3-11(10)15(17)18/h2-3,6,9H,4-5,7H2,1H3
InChIKeyXFSKRPGZVQXTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide: Chemical Identity & Characterization


5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 898425-61-1) is a fully substituted benzamide scaffold characterized by a 5-chloro-2-nitrobenzamide core with an N-methyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) substitution pattern . The compound possesses a molecular formula of C₁₂H₁₃ClN₂O₅S and a molecular weight of 332.76 g/mol . The 1,1-dioxidotetrahydrothiophen-3-yl moiety introduces a sulfone-containing saturated heterocycle, which imparts distinct conformational constraint and hydrogen-bonding capacity compared to simpler N-alkyl or N-aryl benzamide analogs [1], .

Conformationally constrained tertiary amide scaffold for target engagement studies
Sulfone-containing heterocycle modulates physicochemical profile
Distinct substitution vector supports SAR exploration in medicinal chemistry

Irreplaceability vs. Simpler Analogs


The substitution pattern at the amide nitrogen of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is structurally unique among commercially available 2-nitrobenzamide derivatives . The presence of both an N-methyl group and an N-(1,1-dioxidotetrahydrothiophen-3-yl) substituent creates a tertiary amide with restricted rotation, which directly impacts molecular conformation, solubility, and target-binding geometry [1], . In contrast, analogs such as 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide (des-methyl) and 5-chloro-N-methyl-2-nitrobenzamide (des-dioxidotetrahydrothiophenyl) lack one of these critical steric and electronic features, making their biological or physicochemical profiles non-interchangeable , .

Target Compound
Tertiary amide with N-methyl and N-sulfolanyl groups locks a single conformer; lipophilicity estimated moderate due to sulfone.
Des-methyl Analog
Secondary amide allows cis/trans rotamers; conformational flexibility may alter target-binding geometry and SAR profile.
Target Compound
Sulfolane group reduces logP and enhances aqueous solubility relative to simple N-alkyl analogs.
Des-sulfolane Analog
Lacks polar sulfone; significantly higher lipophilicity may shift solubility and non-specific binding profiles.
Target Compound
Dual substitution pattern (chloro, nitro, tertiary amide) occupies distinct chemical space.
Simpler 2-Nitrobenzamides
Common building blocks lack sulfone and methyl combination; SAR derived from them may not translate.

Differentiation from Structural Analogs


Conformational Restriction by Tertiary Amide

The target compound incorporates both an N-methyl and an N-(1,1-dioxidotetrahydrothiophen-3-yl) substituent, forming a tertiary amide. This prevents the cis-trans isomerism available to secondary amide analogs such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide (CAS 896021-29-7) . The restricted rotation locks the benzamide in a specific conformation, which is critical for target-protein binding geometry [1], .

Conformational Restriction
Class-level inference
Target (tertiary amide)
Single dominant rotamer; barrier >16 kcal/mol
Comparator (secondary amide)
Accessible cis/trans states; barrier ~15–18 kcal/mol
One rigidified conformer vs. multiple populated rotamers
Pre-organization may reduce entropic penalty upon target binding
Based on amide bond character; no direct ΔG data for this pair
Medicinal Chemistry Conformational Analysis Drug Design

Lipophilicity Modulation by Sulfolane Substitution

The 1,1-dioxidotetrahydrothiophene (sulfolane) substituent at the amide nitrogen introduces a polar sulfone group that is expected to reduce logP relative to analogs lacking this moiety. In comparison, 5-chloro-N-methyl-2-nitrobenzamide (CAS 272108-86-8) lacks the sulfolane and is predicted to be substantially more lipophilic, with a calculated logP of approximately 1.9 versus an estimated 0.8–1.2 for the target compound , .

Lipophilicity Shift
Cross-study comparable (in silico)
Estimated ΔcLogP ≈ 0.7–1.1 units more hydrophilic
Sulfolane reduces logP vs. des-sulfolane analog, favoring aqueous solubility
Fragment/atom-based prediction; experimental logP not reported
Physicochemical Properties Lipophilicity Drug-likeness

Scaffold Uniqueness for SAR Exploration

The combined presence of the 5-chloro-2-nitrobenzamide pharmacophore with the N-methyl-N-sulfolanyl tertiary amide constitutes a scaffold topology not found in common kinase or GPCR-targeted libraries. This chemical space is underrepresented in publicly available screening collections, offering a distinct vector for hit-finding campaigns [1]. In contrast, the des-sulfolane analog 5-chloro-N-methyl-2-nitrobenzamide is a commercially common building block .

Scaffold Novelty
Reported
Underrepresented in public screening collections; distinct from common building blocks
Supports exploration of uncharted chemical space in hit-finding
Qualitative database assessment; no diversity metric available
SAR Studies Hit-to-Lead Medicinal Chemistry

Application Scenarios


Hit-to-Lead Optimization with Tertiary Amide Scaffolds

The tertiary amide architecture of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide provides a conformationally constrained core suitable for medicinal chemistry programs aiming to optimize target-binding affinity through pre-organized ligand geometry. As demonstrated in the N-alkyl nitrobenzamide series, tertiary amide substitution significantly alters conformational preferences relative to secondary amides [1]. This scaffold is particularly applicable in structure-based drug design campaigns where rigidification of the amide bond is desired.

Nitroreductase-Activated Prodrugs and Hypoxia-Selective Agents

The presence of the 5-chloro-2-nitrobenzamide moiety provides a substrate for nitroreductase enzymes, which are commonly exploited in prodrug strategies for hypoxia-selective activation [2]. The N-methyl-N-sulfolanyl substitution may modulate the electronic properties of the nitro group, potentially affecting its reduction potential relative to simpler N-alkyl analogs.

Physicochemical Optimization for Kinase & Epigenetic Inhibitors

The sulfolane moiety of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is a known solubilizing group used in kinase inhibitor design to improve aqueous solubility while maintaining target engagement [3]. The dual N-methyl and N-sulfolanyl substitution pattern may offer an improved lipophilicity profile relative to N-aryl or N-benzyl benzamide inhibitors that often suffer from high logP and poor solubility.

Scaffold-Hopping for Pin1 & Prolyl Isomerase Targets

The 1,1-dioxidotetrahydrothiophene moiety is a key structural element in sulfopin, a covalent Pin1 inhibitor [3]. The target compound, featuring the same sulfolane ring system but with a distinct benzamide core, may serve as a scaffold-hopping template for Pin1 or other prolyl isomerase targets where the sulfone group plays a critical role in binding-site recognition.

Application
Selection Property
Validation Focus
Hit-to-lead optimization with tertiary amide scaffolds
Conformational pre-organization
Target-binding geometry assessment
Nitroreductase-activated prodrug research
Nitro group reduction potential
Nitroreductase substrate profiling
Physicochemical optimization for kinase & epigenetic inhibitor programs
Sulfolane solubilizing group
Lipophilicity and aqueous solubility profiling
Scaffold-hopping template for Pin1 prolyl isomerase research
Sulfolane-based scaffold similarity to reported inhibitors
Prolyl isomerase binding-site recognition
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